ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-4-29-20(26)23-8-7-12-15(10-23)30-19(16(12)17(21)24)22-18(25)11-5-6-13(27-2)14(9-11)28-3/h5-6,9H,4,7-8,10H2,1-3H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJNKYRZLOBKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds of similar structure are often involved in suzuki–miyaura cross-coupling reactions. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The suzuki–miyaura coupling reaction is a key step in many synthetic pathways. It allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.
Pharmacokinetics
The stability of the compound can be inferred from the fact that it is used in suzuki–miyaura coupling reactions, which require relatively stable and readily prepared organoboron reagents.
Biological Activity
Ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, synthesis, biological interactions, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 484.56 g/mol. The compound features a thienopyridine core that is modified with various functional groups including carbamoyl and dimethoxybenzamido moieties. These modifications enhance the lipophilicity and reactivity of the compound, making it suitable for interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from substituted benzamides and thienopyridine derivatives. Key steps include:
- Formation of Thienopyridine Core : Utilizing precursors that undergo cyclization to form the thienopyridine structure.
- Carbamoylation : Introducing the carbamoyl group via reaction with isocyanates.
- Amidation : Attaching the 3,4-dimethoxybenzamido group through coupling reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. Studies suggest that similar compounds can modulate enzyme activity by binding to active sites or allosteric sites.
- Receptor Interaction : Its structure allows for effective binding to specific receptors, which may influence signaling pathways critical in disease processes such as cancer and inflammation.
- Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction through pathways such as caspase activation and mitochondrial membrane depolarization.
Case Studies and Research Findings
- Cytotoxic Effects :
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Enzyme Interaction Studies :
- Research focusing on enzyme kinetics demonstrated that ethyl 3-carbamoyl derivatives could act as competitive inhibitors for certain kinases involved in cell proliferation .
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Molecular Docking Studies :
- Computational studies have indicated favorable binding affinities for this compound with proteins involved in cancer progression, suggesting its potential as a lead compound for drug development .
Potential Applications
Given its biological activity, this compound could be explored for:
- Anticancer Therapeutics : Due to its cytotoxic properties and ability to interact with key cellular pathways.
- Anti-inflammatory Agents : Its potential to modulate enzyme activity suggests applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
